An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic Acid
An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Fluoro-6-(trifluoromethyl)isonicotinic acid, a fluorinated pyridine derivative, has emerged as a significant building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups onto the isonicotinic acid scaffold imparts unique physicochemical properties that are highly sought after in drug discovery.[1][2] These properties, including altered lipophilicity, metabolic stability, and binding affinities, make this molecule a valuable intermediate for developing new drugs targeting a range of diseases.[3][4] This guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid, supported by an examination of its synthesis and spectroscopic properties, to empower researchers in its effective application.
Molecular Structure and Properties
The molecular structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid (C₇H₃F₄NO₂) is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, at the 4-position with a carboxylic acid group, and at the 6-position with a trifluoromethyl group.
| Property | Value | Source |
| CAS Number | 1227579-85-2 | [5] |
| Molecular Formula | C₇H₃F₄NO₂ | [5] |
| Molecular Weight | 209.10 g/mol | |
| Appearance | White to off-white solid | [6] |
| Melting Point | 154-158 °C (for the related 6-(trifluoromethyl)picolinic acid) |
The presence of the highly electronegative fluorine atom and the trifluoromethyl group significantly influences the electron distribution within the pyridine ring, impacting its reactivity and biological interactions.[2] The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse molecular libraries for drug screening.
Figure 1: 2D Molecular Structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid.
Synthesis and Mechanistic Insights
The synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid typically proceeds through a multi-step sequence, starting from a readily available chlorinated pyridine precursor. A common and industrially viable approach involves the halogen exchange (HALEX) reaction to introduce the fluorine and trifluoromethyl groups, followed by a subsequent oxidation or carboxylation step.
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine (Intermediate)
A robust method for the synthesis of the key intermediate, 2-fluoro-6-(trifluoromethyl)pyridine, involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine.[7][8] This transformation is typically achieved using a fluorinating agent such as anhydrous hydrogen fluoride (HF) under elevated temperature and pressure.[7][9] The use of a catalyst, such as a mixture of antimony halides (e.g., SbCl₃ and SbF₃), can facilitate the reaction.[9]
Reaction: 2-chloro-6-(trichloromethyl)pyridine + HF (anhydrous) --(Catalyst, Δ, P)--> 2-fluoro-6-(trifluoromethyl)pyridine
The causality behind this experimental choice lies in the high efficiency of HALEX reactions for replacing chlorine atoms on an aromatic ring with fluorine, particularly when activated by electron-withdrawing groups. The trichloromethyl group is also readily converted to the trifluoromethyl group under these conditions. The reaction is self-validating as the progress can be monitored by gas chromatography to ensure the complete conversion of the starting material.[7]
Step 2: Carboxylation to form 2-Fluoro-6-(trifluoromethyl)isonicotinic Acid
Plausible Reaction Pathway:
-
2-fluoro-6-(trifluoromethyl)pyridine + LDA --(THF, -78 °C)--> 4-Lithio-2-fluoro-6-(trifluoromethyl)pyridine
-
4-Lithio-2-fluoro-6-(trifluoromethyl)pyridine + CO₂ --(H₃O⁺ workup)--> 2-Fluoro-6-(trifluoromethyl)isonicotinic acid
The choice of LDA is critical as it is a strong, non-nucleophilic base that favors deprotonation over addition to the pyridine ring. The low reaction temperature is essential to maintain the stability of the organolithium intermediate and prevent side reactions.
Figure 2: Plausible synthetic workflow for 2-Fluoro-6-(trifluoromethyl)isonicotinic acid.
Spectroscopic Characterization
A thorough understanding of the molecular structure of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid requires detailed analysis of its spectroscopic data. While a complete experimental dataset for the title compound is not publicly available, we can predict the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons, being in different chemical environments, will likely appear as doublets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will provide information about all seven carbon atoms in the molecule. The carbon atoms directly attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants will be highly sensitive to the electronic environment of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹)
-
C=O stretching of the carboxylic acid (around 1700 cm⁻¹)
-
C-F stretching vibrations (in the region of 1000-1400 cm⁻¹)
-
Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Applications in Drug Discovery
Fluorinated building blocks like 2-Fluoro-6-(trifluoromethyl)isonicotinic acid are of high interest to medicinal chemists. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell membrane permeability.[2] Nicotinic acid derivatives are known to possess a wide range of biological activities, and their fluorinated analogs are explored for various therapeutic targets. For instance, derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been investigated as HIV-1 reverse transcriptase dual inhibitors. While specific applications of the title compound are not extensively documented in the public domain, its structural motifs suggest its potential as an intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.
Conclusion
2-Fluoro-6-(trifluoromethyl)isonicotinic acid is a valuable and versatile building block for drug discovery and development. Its unique molecular structure, rich in fluorine content, offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective utilization in the quest for novel and improved therapeutics. Further research into the specific biological applications of derivatives of this compound is warranted and holds significant promise for future drug development endeavors.
References
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 14, 2026, from [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015, October 8). Google Patents.
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008, May 1). PubMed. Retrieved February 14, 2026, from [Link]
- CN115433122A - Preparation method of 6-fluoronicotinic acid. (n.d.). Google Patents.
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015, October 8). Google Patents.
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 14, 2026, from [Link]
-
2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. (2020, March 15). MDPI. Retrieved February 14, 2026, from [Link]
-
Decarboxylative trifluoromethylthiolation of pyridylacetates. (2021, January 25). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]
-
U.S. Patent No. 7439393 Issued. (2008, October 21). Regulations.gov. Retrieved February 14, 2026, from [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Organic Letters. (2008, April 10). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018, September 27). PubMed. Retrieved February 14, 2026, from [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine (FTF). (n.d.). Huimeng Bio-tech. Retrieved February 14, 2026, from [Link]
-
Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. (2023, March 14). Clevenard. Retrieved February 14, 2026, from [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019, January 15). Pure and Applied Chemistry. Retrieved February 14, 2026, from [Link]
-
(PDF) Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
FDA approved fluorine-containing drugs in 2023. (n.d.). Preprints.org. Retrieved February 14, 2026, from [Link]
-
Spectroscopic and structural characterization of 2,4,6-tris(trifluoromethyl)phenyllithium·Et2O: a dimer stabilized by lithium ⋯ fluorine contacts. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 | Hangzhou Cheminspire technologies Co., Ltd. (n.d.). Cheminspire. Retrieved February 14, 2026, from [Link]
-
Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride | European Journal of Chemistry. (2019, June 15). European Journal of Chemistry. Retrieved February 14, 2026, from [Link]
Sources
- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 2. pharmtech.com [pharmtech.com]
- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1227579-85-2|2-Fluoro-6-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
